

Physicochemical Properties of Lenalidomide-4-aminomethyl hydrochloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Lenalidomide-4-aminomethyl hydrochloride*

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Abstract

Lenalidomide, a potent immunomodulatory agent, is a cornerstone in the treatment of multiple myeloma and other hematological malignancies. Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its solubility, absorption, and stability. This technical guide provides a comprehensive overview of the known physicochemical characteristics of **Lenalidomide-4-aminomethyl hydrochloride**, a derivative often utilized in the development of Proteolysis Targeting Chimeras (PROTACs). Due to the limited publicly available data for this specific salt form, this guide supplements the available information with extensive data on the parent compound, Lenalidomide. Furthermore, it outlines detailed experimental protocols for the thorough physicochemical characterization of active pharmaceutical ingredients (APIs) like **Lenalidomide-4-aminomethyl hydrochloride**.

Chemical Identity

Lenalidomide-4-aminomethyl hydrochloride is a derivative of Lenalidomide, featuring an aminomethyl group at the 4-position of the isoindolinone ring, and is supplied as a hydrochloride salt. This modification is primarily intended to provide a reactive handle for

conjugation to other molecules, for instance, in the synthesis of PROTACs where it serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).

Identifier	Value	Source
IUPAC Name	3-(4-(aminomethyl)-1-oxoisindolin-2-yl)piperidine-2,6-dione hydrochloride	
CAS Number	444289-05-8	
Molecular Formula	C ₁₄ H ₁₆ ClN ₃ O ₃	
Molecular Weight	309.75 g/mol	
Physical Form	Solid	

Physicochemical Properties

Quantitative physicochemical data for **Lenalidomide-4-aminomethyl hydrochloride** is not extensively documented in peer-reviewed literature. The following tables summarize the available information for this derivative and the well-characterized parent compound, Lenalidomide. The hydrochloride salt form is expected to influence properties such as solubility and melting point compared to the free base.

Lenalidomide-4-aminomethyl hydrochloride

Property	Value	Remarks	Source
Storage Stability	Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.	In sealed storage, away from moisture.	[1] [2]

Lenalidomide (Parent Compound)

The following data pertains to Lenalidomide free base or its specified forms and serves as a reference.

Table 2.1: Solubility of Lenalidomide

Solvent/Medium	Solubility	Temperature	Source
DMSO	approx. 16 mg/mL	Not Specified	
Dimethylformamide (DMF)	approx. 16 mg/mL	Not Specified	
1:1 DMF:PBS (pH 7.2)	approx. 0.5 mg/mL	Not Specified	
Water	< 1.5 mg/mL	Not Specified	
0.1N HCl (pH 1.2)	18 mg/mL	Not Specified	
Less acidic buffers	0.4 - 0.5 mg/mL	Not Specified	[3]
Phosphate buffer (pH 6.8)	Cocrystals show solubility up to 0.7 mg/mL	37°C	

Table 2.2: pKa and Melting Point of Lenalidomide

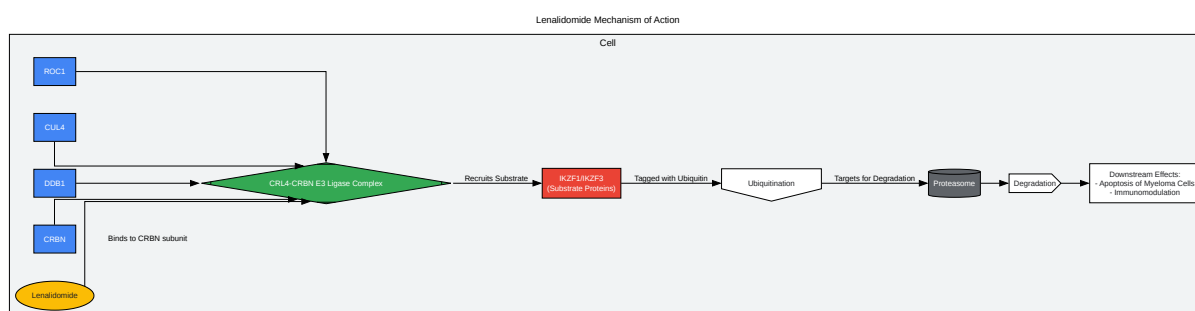
Property	Value	Remarks	Source
pKa (Strongest Acidic)	11.61	Predicted	
pKa (Strongest Basic)	2.31	Predicted	
Melting Point	265-270°C	Off-white to pale-yellow solid.	

Table 2.3: Stability of Lenalidomide

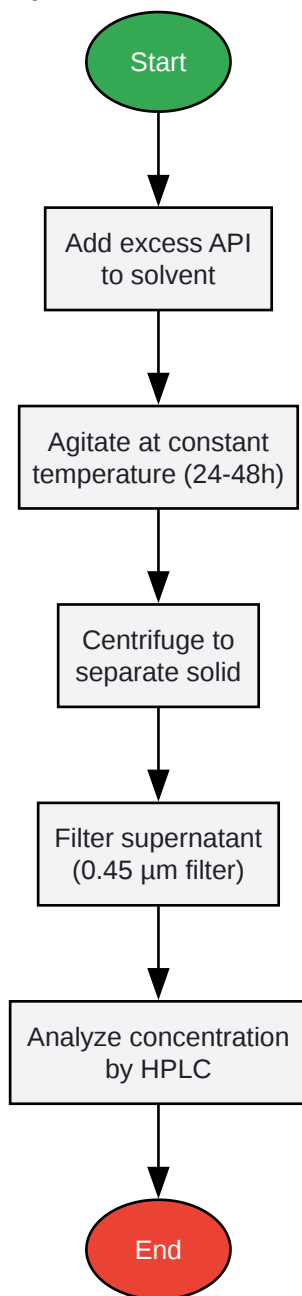
Condition	Stability	Source
Hot Water (55°C)	Stable for 24 hours in suspension.	[4]
Human Plasma	Stable under various storage conditions.	
Forced Degradation	Susceptible to degradation under acidic, basic, oxidative, and photolytic stress.	

Mechanism of Action and Signaling Pathway

Lenalidomide and its derivatives, including **Lenalidomide-4-aminomethyl hydrochloride**, exert their therapeutic effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. By binding to CRBN, Lenalidomide alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells. This degradation leads to downstream effects including apoptosis of malignant cells and immunomodulatory activities.



Solubility Determination Workflow



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration - PubMed [pubmed.ncbi.nlm.nih.gov]
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